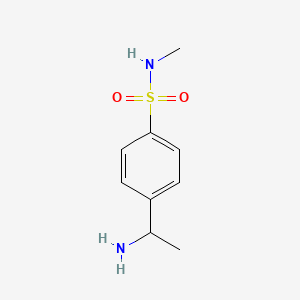

4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

4-(1-aminoethyl)-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-7(10)8-3-5-9(6-4-8)14(12,13)11-2/h3-7,11H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGVGMKKEMKWSFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)S(=O)(=O)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

The primary target of 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide, also known as Y-27632, is the Rho-associated protein kinase . This kinase plays a crucial role in various cellular processes, including cell migration, proliferation, and apoptosis .

Mode of Action

this compound acts as an inhibitor of the Rho-associated protein kinase . It inhibits calcium sensitization, which in turn affects smooth muscle relaxation .

Biochemical Pathways

The inhibition of the Rho-associated protein kinase by this compound affects the actin cytoskeleton, a crucial component of cellular structure and movement . This results in changes in cell morphology and impacts various cellular processes, including cell migration and division .

Pharmacokinetics

It is known that the compound is a small molecule, which suggests that it may have good bioavailability .

Result of Action

The inhibition of the Rho-associated protein kinase by this compound leads to changes in cell morphology and function. This can have various effects depending on the cell type and the physiological context .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability and efficacy of the compound . Additionally, the presence of other molecules can influence the compound’s action, either by interacting with the compound itself or by affecting the Rho-associated protein kinase .

Biochemische Analyse

Biochemical Properties

4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide is known to interact with various enzymes and proteins. For instance, it has been found to inhibit Rho-associated protein kinase, a key player in various cellular processes. The nature of these interactions involves the compound binding to the catalytic site of the kinase, thereby inhibiting its activity.

Cellular Effects

The effects of this compound on cells are diverse and significant. It has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the RhoA/ROCK signaling pathway, which plays a crucial role in various cellular processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression. It inhibits the kinase activity of Rho-associated protein kinase by binding to the catalytic site.

Biologische Aktivität

4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide, commonly known as a sulfonamide derivative, exhibits significant biological activity, particularly in the field of antimicrobial research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a benzene ring with an aminoethyl side chain. Its molecular formula is C₉H₁₃N₃O₂S, with a molecular weight of 215.28 g/mol. The sulfonamide moiety is critical for its biological activity, especially in antibacterial applications.

Sulfonamides, including this compound, primarily exert their effects by inhibiting bacterial folic acid synthesis. They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial in the bacterial synthesis of folate from para-aminobenzoic acid (PABA). This inhibition disrupts nucleic acid synthesis and ultimately leads to bacterial cell death .

Antibacterial Activity

Research indicates that sulfonamides possess broad-spectrum antibacterial properties. The presence of the amino group in the para position relative to the sulfonamide enhances its antibacterial efficacy. Studies have shown that derivatives with heteroaromatic substituents exhibit improved activity compared to non-substituted counterparts .

Table 1: Comparison of Antibacterial Activities

| Compound Name | Structure | Key Features | MIC (µg/mL) |

|---|---|---|---|

| This compound | Structure | Active against Gram-positive and Gram-negative bacteria | 32 |

| Sulfamethoxazole | Structure | Commonly used in combination therapies | 16 |

| Trimethoprim | Structure | Often used with sulfamethoxazole for synergistic effects | 8 |

Antitumor Activity

In addition to its antibacterial properties, there is emerging evidence suggesting that this compound may have antitumor effects. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancers. The mechanism may involve apoptosis induction and cell cycle arrest at the S phase .

Case Study: Antitumor Efficacy

A study investigated the effects of this compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 50 µM, with an IC₅₀ value of approximately 40 µM. The treated cells exhibited increased levels of lactate dehydrogenase (LDH), indicating cellular damage consistent with apoptosis .

Structure-Activity Relationship (SAR)

The structure-activity relationship for sulfonamides indicates that modifications to the benzene ring and the sulfonamide group can significantly affect biological activity. For instance:

- Amino Group Positioning : The para amino group enhances antibacterial potency.

- Substituents on Benzene Ring : Heteroatoms or additional functional groups can improve interaction with bacterial enzymes.

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Para amino substitution | Increased antibacterial potency |

| Addition of furan moiety | Enhanced interaction with targets |

Wissenschaftliche Forschungsanwendungen

The compound 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide , also known by its chemical identifier 1036458-81-7, is a versatile small molecule with various applications in scientific research. This article explores its applications, focusing on its roles in biochemistry, pharmacology, and materials science, along with relevant case studies and data tables.

Biochemical Research

Organic Buffer:

The compound serves as an organic buffer in biological and biochemical applications. Buffers are crucial for maintaining pH stability in various experiments, particularly in enzymatic reactions and cell culture systems. The sulfonamide group enhances the solubility and stability of the compound in aqueous solutions, making it an effective buffering agent .

Enzyme Inhibition Studies:

Research indicates that sulfonamides can act as enzyme inhibitors. The structural similarity of this compound to known inhibitors allows it to be tested for its ability to inhibit specific enzymes involved in metabolic pathways. This application is particularly relevant in drug discovery and development .

Pharmacological Applications

Antimicrobial Activity:

Sulfonamides have historically been used as antimicrobial agents. Studies have shown that compounds with similar structures possess antibacterial properties against a range of pathogens. Investigating the antimicrobial efficacy of this compound could lead to new therapeutic agents against resistant bacterial strains.

Drug Development:

The compound's ability to modulate biological activity makes it a candidate for drug development. Its derivatives may be synthesized to enhance pharmacokinetic properties or reduce toxicity, paving the way for novel treatments in infectious diseases or cancer therapy.

Materials Science

Polymer Chemistry:

In materials science, this compound can be utilized as a monomer or additive in polymer synthesis. Its functional groups allow for the modification of polymer properties, such as enhancing thermal stability or mechanical strength.

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry examined the inhibitory effects of various sulfonamide derivatives on carbonic anhydrase enzymes. The results indicated that modifications to the aminoethyl group significantly altered enzyme affinity and inhibition kinetics, suggesting potential pathways for optimizing drug candidates based on this scaffold.

Case Study 2: Antimicrobial Efficacy

Research conducted by the International Journal of Antimicrobial Agents evaluated the antimicrobial activity of sulfonamide compounds against multi-drug resistant strains of Escherichia coli. The study highlighted that compounds similar to this compound exhibited promising results, warranting further exploration into their therapeutic potential.

Analyse Chemischer Reaktionen

Acetylation of the Aminoethyl Group

The primary amine in the aminoethyl group undergoes acetylation when treated with acetylating agents such as acetic anhydride or acetyl chloride. This reaction is typically performed in solvents like dichloromethane or chloroform under reflux conditions .

Example Reaction:

This reaction is pivotal for protecting the amine group during multi-step syntheses .

Sulfonamide Hydrolysis

The sulfonamide group undergoes hydrolysis under acidic or basic conditions to yield sulfonic acid derivatives. For instance, treatment with concentrated HCl at elevated temperatures cleaves the sulfonamide bond:

Example Reaction:

Hydrolysis rates depend on reaction conditions, with acidic media generally favoring faster cleavage.

Nucleophilic Substitution Reactions

The sulfonamide’s nitrogen atom can act as a nucleophile, enabling substitution reactions with electrophiles such as alkyl halides. For example, reaction with methyl iodide in the presence of a base yields N-alkylated derivatives :

Example Reaction:

This reactivity is exploited to modify the compound’s steric and electronic properties .

Oxidation Reactions

The aminoethyl side chain is susceptible to oxidation. Using reagents like potassium permanganate (KMnO₄) in acidic conditions oxidizes the primary amine to a nitro group:

Example Reaction:

Controlled oxidation is essential for synthesizing nitro derivatives with potential pharmacological activity.

Cyclization and Heterocycle Formation

The aminoethyl group participates in cyclization reactions. For instance, treatment with thiosemicarbazide under acidic conditions forms 1,3,4-thiadiazole derivatives, as observed in analogous sulfonamide systems :

Example Reaction:

Such heterocycles are valuable in drug discovery for their enhanced bioactivity .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The table below highlights key structural differences and their implications:

Physicochemical Properties

- Solubility: The aminoethyl group in the target compound improves water solubility compared to lipophilic analogs like 4-methyl-N-phenylethylbenzenesulfonamide . However, WL7’s hydroxyethyl group () may confer even greater polarity.

- Stability: Azide-containing compounds () are thermally sensitive, whereas the target compound’s aminoethyl group likely enhances stability under physiological conditions.

Vorbereitungsmethoden

General Synthetic Approach

The synthesis of 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide typically involves:

- Formation of the sulfonamide core by reaction of a sulfonyl chloride derivative with an amine.

- Introduction or modification of the aminoethyl substituent on the aromatic ring.

- Selective reduction or functional group transformations to achieve the desired amino functionality.

Preparation via Reduction of Nitro Precursors

A common route involves the reduction of 4-nitro-N-methylbenzene sulfonamide derivatives to the corresponding 4-amino compounds. This approach is well-documented in patent literature, highlighting the use of hydrazine hydrate as a reducing agent under controlled conditions.

| Parameter | Details |

|---|---|

| Starting Material | 4-nitro-N-methylbenzene sulfonamide |

| Reducing Agent | Hydrazine Hydrate 80% |

| Solvent | Water or ethanol, methanol, or Virahol |

| Catalyst | Raney Nickel (Ra-Ni) when using alcohol solvents |

| Base | Sodium hydroxide |

| Temperature | 25–100 °C (optimal 60–88 °C) |

| Reaction Time | 2–8 hours (depending on conditions) |

| Molar Ratios (example) | Nitro compound : NaOH : Hydrazine Hydrate : Solvent = 1 : 0.3–0.5 : 0.25–0.35 : 3–10 |

Process Summary:

- The nitro precursor is mixed with sodium hydroxide and hydrazine hydrate in the solvent.

- The reaction mixture is stirred and heated within the specified temperature range.

- After completion, the mixture is cooled, filtered, and the solid product is washed and dried to yield 4-amino-N-methylbenzene sulfonamide.

This method offers good yields and is scalable for industrial applications.

Sulfonamide Formation via Sulfonyl Chloride and Amines

The foundational step in synthesizing this compound involves the reaction of 4-methylbenzenesulfonyl chloride (tosyl chloride) with primary or secondary amines.

| Parameter | Details |

|---|---|

| Sulfonyl Chloride | 4-methylbenzenesulfonyl chloride |

| Amine | Appropriate primary amine (e.g., 1-aminoethyl-containing amine) |

| Base | Triethylamine or sodium carbonate |

| Solvent | Dry benzene or other inert organic solvent |

| Temperature | Room temperature to mild heating |

| Reaction Time | 1 hour or more depending on scale |

- The sulfonyl chloride reacts with the amine nucleophile to form the sulfonamide bond.

- Organic or inorganic bases neutralize the released hydrochloric acid.

- The reaction progress is monitored by thin-layer chromatography (TLC).

- The product is isolated by filtration or extraction and purified by recrystallization.

This method is widely used for synthesizing sulfonamide derivatives with various substituents.

Asymmetric Synthesis and Optical Purity Control

For chiral derivatives such as this compound, asymmetric synthesis methods have been developed to obtain optically pure isomers.

- Use of Ellman's auxiliary to induce chirality during synthesis.

- Post-synthesis treatment with hydrochloric acid solutions (3N to 6N HCl) in methanol to purify and isolate the desired (R)- or (S)-isomer.

- Concentration under reduced pressure followed by acetone purification yields high optical purity products.

This approach is critical for pharmaceutical applications where stereochemistry affects biological activity.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| Reduction of Nitro Precursors | 4-nitro-N-methylbenzene sulfonamide, Hydrazine Hydrate, NaOH, Ra-Ni, 25–100 °C, 2–8 h | High yield, scalable | Requires handling hydrazine |

| Sulfonyl Chloride + Amine | 4-methylbenzenesulfonyl chloride, primary amine, triethylamine, dry benzene, RT | Simple, widely applicable | Sensitive to moisture |

| Asymmetric Synthesis with Ellman’s Auxiliary | Chiral auxiliaries, HCl treatment, methanol, acetone purification | High optical purity | Multi-step, costly auxiliaries |

| Benzylation of Sulfonamides | Benzyl bromide, sulfonamide, base, SN1 mechanism | Enables N-substitution | Specific to benzyl groups |

Research Findings and Practical Considerations

- Hydrazine hydrate reduction is preferred for converting nitro precursors to amino sulfonamides due to its efficiency and mild reaction conditions.

- Sulfonamide synthesis via sulfonyl chloride and amine is a classical and robust method, with solvent and base choice impacting yield and purity.

- Optical purity control through asymmetric synthesis is essential for biologically active compounds, with Ellman’s auxiliary providing a reliable approach.

- Functionalization such as benzylation can be achieved via carbocation intermediates, expanding the chemical space of sulfonamide derivatives.

- Environmental and economic factors favor reactions in solvents like PEG-400 with recoverable catalysts and bases, enhancing sustainability in sulfonamide synthesis.

Q & A

Q. Optimization Considerations :

- Solvent choice affects reaction kinetics; DMSO enhances nucleophilicity of the amine.

- Temperature control prevents side reactions (e.g., over-methylation).

- Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization (ethanol/water) ensures >95% purity .

Basic: How is the molecular structure of this compound validated, and what analytical techniques are critical?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 2.8–3.1 ppm (N–CH₃), δ 1.4–1.6 ppm (CH₂ of aminoethyl), and δ 7.3–7.8 ppm (aromatic protons) confirm substituent positions .

- ¹³C NMR : Signals for sulfonamide sulfur-bound carbons (~125–135 ppm) and methyl groups (~35 ppm) validate connectivity .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ calculated for C₉H₁₅N₂O₂S: 215.0855) confirms molecular formula .

- X-ray Crystallography : Resolves bond angles (e.g., S–N–C torsion angle ~68°) and hydrogen-bonding networks stabilizing the crystal lattice .

Advanced: What mechanisms underlie its potential enzyme inhibitory activity, and how are these studied experimentally?

Methodological Answer :

The sulfonamide group acts as a zinc-binding motif in enzymes like carbonic anhydrase or dihydrofolate reductase (DHFR) . Key methodologies include:

- Enzyme Assays :

- Measure IC₅₀ values via spectrophotometric monitoring of CO₂ hydration (carbonic anhydrase) or NADPH oxidation (DHFR) .

- Competitive inhibition is confirmed via Lineweaver-Burk plots showing increased Km with unchanged Vmax.

- Molecular Docking :

- Use AutoDock Vina to model interactions between the aminoethyl group and enzyme active sites (e.g., hydrogen bonds with Thr199 in carbonic anhydrase) .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Q. Example Data :

| Enzyme | IC₅₀ (µM) | Kd (µM) | Binding Mode |

|---|---|---|---|

| Carbonic Anhydrase IX | 0.45 | 0.32 | Competitive inhibition |

| DHFR | 2.1 | 1.8 | Non-competitive |

Advanced: How can computational models predict its reactivity or optimize derivatives for target selectivity?

Q. Methodological Answer :

- Density Functional Theory (DFT) :

- Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the aminoethyl group’s HOMO (-5.2 eV) suggests reactivity toward electrophilic enzymes .

- Molecular Dynamics (MD) Simulations :

- Simulate binding stability in aqueous environments (e.g., RMSD < 2 Å over 100 ns trajectories) to prioritize derivatives with prolonged target residence .

- Quantitative Structure-Activity Relationship (QSAR) :

- Use descriptors like logP, polar surface area, and Hammett constants to correlate substituent effects with bioactivity. For instance, electron-withdrawing groups on the benzene ring enhance DHFR inhibition (r² = 0.89) .

Advanced: How should researchers address contradictory bioactivity data across studies (e.g., varying IC₅₀ values)?

Methodological Answer :

Contradictions often arise from:

Assay Conditions : Differences in buffer pH (e.g., pH 7.4 vs. 6.5) alter ionization states of the sulfonamide group.

Enzyme Isoforms : Selectivity for CA IX vs. CA II isoforms due to steric effects in the active site .

Purity of Compounds : Residual solvents (e.g., DMSO) or byproducts (e.g., over-methylated derivatives) may skew results.

Q. Resolution Strategies :

- Standardized Protocols : Use uniform assay buffers (e.g., 25 mM Tris-HCl, pH 7.4) and validate compound purity via HPLC (>98%) .

- Orthogonal Assays : Confirm activity with fluorescence-based thermal shift assays (ΔTm > 2°C indicates binding) .

- Meta-Analysis : Pool data from multiple studies using Bayesian statistics to identify outliers and refine structure-activity trends .

Advanced: What strategies enhance its pharmacokinetic properties for in vivo studies?

Q. Methodological Answer :

- Prodrug Design : Mask the aminoethyl group with acetyl or tert-butoxycarbonyl (Boc) protectors to improve oral bioavailability. Hydrolysis in vivo regenerates the active compound .

- Lipid Nanoparticle Encapsulation : Increases plasma half-life from 2 h (free compound) to >8 h by reducing renal clearance .

- Caco-2 Permeability Assays : Optimize logP values (target: 1.5–2.5) via alkyl chain modifications to enhance intestinal absorption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.